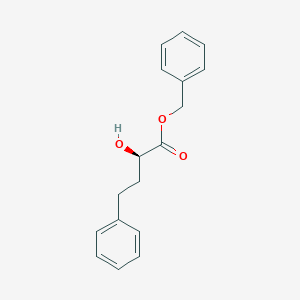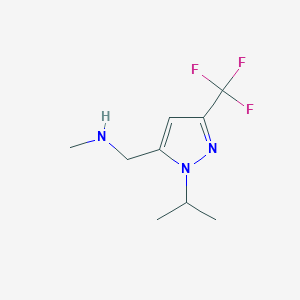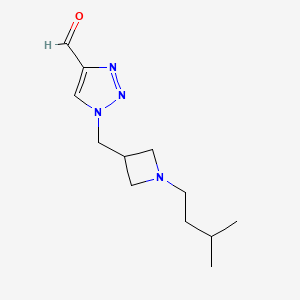
1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of azetidines and triazoles. This compound is of interest due to its unique chemical structure, which combines the azetidine ring with a triazole moiety, making it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Attachment of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides or isopentyl alcohols in the presence of a base.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and potential biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazole ring and the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
Uniqueness
1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the combination of the azetidine and triazole rings in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8-11H,3-7H2,1-2H3 |
InChI Key |
LXRYLUZLWGIBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(C1)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


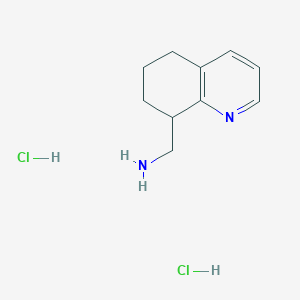
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

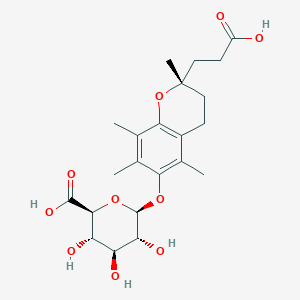
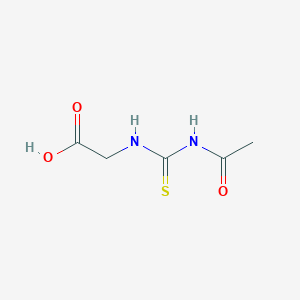
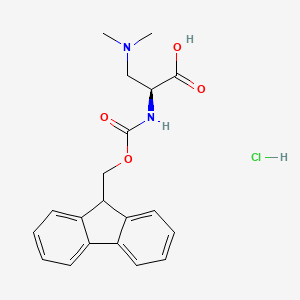
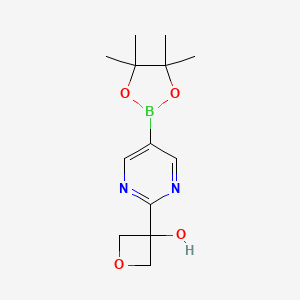


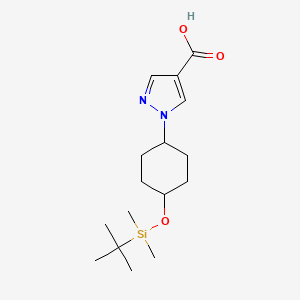
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
